molecular formula C7H4Cl2O2 B1332113 2,4-Dichloro-6-hydroxybenzaldehyde CAS No. 78443-72-8

2,4-Dichloro-6-hydroxybenzaldehyde

Cat. No. B1332113
Key on ui cas rn: 78443-72-8
M. Wt: 191.01 g/mol
InChI Key: XFYKHXQQNRESHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096567B2

Procedure details

To a stirred solution of 2,4-dichloro-6-hydroxybenzaldehyde (1.85 g; 9.7 mmol) in 20 mL DMF at ambient temperature was added solid potassium carbonate (1.47 g; 10.6 mmol), and the resulting yellow mixture was stirred at ambient temperature. After 30 minutes, iodomethane (5.5 g; 38.7 mmol) was added, and the resulting mixture was stirred in an oil bath set to 50° C. After 10 minutes, the reaction was determined to be complete by thin layer chromatography (90/10 hexane/EtOAc). After a total of 30 minutes the mixture was cooled to ambient temperature and diluted with 200 mL water. After stirring for a few minutes, the precipitate that formed was collected by filtration, washed with water, and dried under vacuum to give 1.93 g of 2,4-dichloro-6-methoxybenzaldehyde as an off-white powder.
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5].[C:12](=O)([O-])[O-].[K+].[K+].IC.CCCCCC.CCOC(C)=O>CN(C=O)C.O>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([O:11][CH3:12])[C:3]=1[CH:4]=[O:5] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)O
Name
Quantity
1.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
IC
Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow mixture was stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred in an oil bath
CUSTOM
Type
CUSTOM
Details
set to 50° C
WAIT
Type
WAIT
Details
After 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
After a total of 30 minutes the mixture was cooled to ambient temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for a few minutes
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.